2,2-bis(4-chloro-3-nitrophenyl)-N~1~,N~1~,N~1~,N~1~-tetramethyl-1,1-ethylenediamine
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Overview
Description
2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine typically involves multiple steps, starting with the preparation of the precursor compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include chlorinated aromatic compounds and nitro derivatives, which undergo a series of substitution and addition reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The compound’s structure allows it to bind to certain proteins or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis(4-chlorophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine
- 2,2-bis(4-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine
- 2,2-bis(4-bromophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine
Uniqueness
What sets 2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N’,1-N’-tetramethylethene-1,1-diamine apart from similar compounds is its specific combination of chloro and nitro groups, which confer unique reactivity and stability. This makes it particularly useful in applications where these properties are essential .
Properties
Molecular Formula |
C18H18Cl2N4O4 |
---|---|
Molecular Weight |
425.3g/mol |
IUPAC Name |
2,2-bis(4-chloro-3-nitrophenyl)-1-N,1-N,1-N',1-N'-tetramethylethene-1,1-diamine |
InChI |
InChI=1S/C18H18Cl2N4O4/c1-21(2)18(22(3)4)17(11-5-7-13(19)15(9-11)23(25)26)12-6-8-14(20)16(10-12)24(27)28/h5-10H,1-4H3 |
InChI Key |
WHWCCIICMILNIL-UHFFFAOYSA-N |
SMILES |
CN(C)C(=C(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N(C)C |
Canonical SMILES |
CN(C)C(=C(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
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